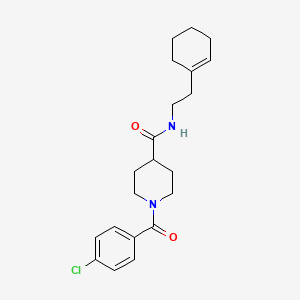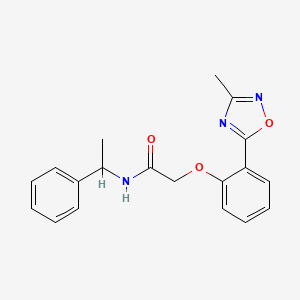
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring substituted with hydroxy and methoxy groups, a nitrobenzamide moiety, and a methyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like methanol and hydroxylamine.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide group can be attached through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the quinoline derivative.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid, and sodium borohydride.
Substitution: Sodium methoxide, sodium hydride, and various nucleophiles.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-aminobenzamide.
Substitution: Formation of derivatives with different substituents on the quinoline ring.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide: Lacks the methoxy group, which may affect its chemical properties and biological activities.
N-((2-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide: Lacks the hydroxy group, which may influence its reactivity and interactions with biological targets.
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-aminobenzamide:
Uniqueness
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is unique due to the presence of both hydroxy and methoxy groups on the quinoline ring, as well as the nitrobenzamide moiety. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)12-4-3-5-15(9-12)22(25)26)11-14-8-13-10-16(27-2)6-7-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAIBSMJTSCJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(3,4-dimethylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7710360.png)
![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)

![N-(2-chlorophenyl)-2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B7710375.png)



![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7710419.png)

